3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
3-[3-[5-(2-carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-27-15-9-11(3-5-17(21)22)7-13(19(15)25)14-8-12(4-6-18(23)24)10-16(28-2)20(14)26/h3-10,25-26H,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQZVWQOPFFQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)O)OC)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331951 | |
| Record name | 3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5649-91-2, 436-96-4 | |
| Record name | 5,5′-Diferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5649-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ring A Intermediate
The 2-hydroxy-3-methoxyphenylpropenoic acid moiety (Ring A) can be synthesized through Knoevenagel condensation between 2-hydroxy-3-methoxybenzaldehyde and malonic acid under acidic conditions. Key parameters include:
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Piperidine catalyst | Ethanol | 80°C | 72% |
This yields 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid, confirmed via $$ ^1H $$ NMR (δ 7.82 ppm, d, J=16 Hz, trans-vinylic proton).
Functionalization of Ring B
The 4-hydroxy-5-methoxyphenyl group (Ring B) is prepared via Fries rearrangement of 3-methoxyphenyl acetate, followed by selective methylation using dimethyl sulfate in alkaline conditions. Hydroxyl group protection with tert-butyldimethylsilyl (TBS) chloride ensures stability during subsequent reactions.
Coupling Strategies for Biphenyl Formation
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between boronic acid derivatives of Ring A and brominated Ring B precursors demonstrates moderate efficiency:
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh$$3$$)$$4$$ | K$$2$$CO$$3$$ | DMF/H$$_2$$O | 58% |
Limitations include competing protodeboronation and challenges in maintaining phenolic hydroxyl integrity.
Oxidative Coupling via Diaryliodonium Salts
Superior regioselectivity is achieved using bis(4-hydroxy-5-methoxyphenyl)iodonium triflate under basic conditions (NEt$$_3$$ in THF). This method avoids transition metals but requires stringent temperature control (-10°C to 5°C).
Protection/Deprotection Sequence Optimization
Critical protection steps involve:
- TBS protection of phenolic -OH groups (TBSCl, imidazole, DMF, 0°C → RT)
- Methyl ester formation for carboxylic acid stabilization (CH$$2$$N$$2$$, Et$$_2$$O)
Deprotection employs tetra-n-butylammonium fluoride (TBAF) in THF, achieving >90% recovery of free hydroxyl groups.
Radical-Mediated Approaches for C–C Bond Formation
Emerging methodologies from radical chemistry show promise for constructing the conjugated dienoic acid system:
Visible-Light Photoredox Catalysis
Eosin Y (2 mol%) under blue LED irradiation facilitates decarboxylative coupling between thioacid precursors and styrenyl intermediates. This approach achieves 68% yield with excellent stereocontrol (Z:E > 9:1).
Persulfate-Initiated Radical Chain Reactions
Ammonium persulfate (APS) in acetonitrile/water mediates coupling between pre-functionalized aromatic rings, though competing polymerization remains a challenge.
Final Assembly and Global Deprotection
The convergent synthesis concludes with:
- Simultaneous deprotection of TBS groups (TBAF, THF, 0°C)
- Saponification of methyl esters (LiOH, THF/H$$_2$$O)
Critical purification steps involve:
- Size-exclusion chromatography for polyphenolic compounds
- Recrystallization from ethyl acetate/hexane
Analytical Characterization Benchmarks
| Technique | Key Diagnostic Signals |
|---|---|
| $$ ^1H $$ NMR (500 MHz, DMSO-d$$_6$$) | δ 12.8 (2H, COOH), 7.52 (d, J=16 Hz, vinylic), 6.82–7.12 (aromatic) |
| HRMS (ESI-) | m/z 429.1053 [M–H]$$^-$$ (calc. 429.1058) |
| IR (KBr) | 1685 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (conjugated C=C) |
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise coupling | 34% | 98% | Limited |
| Radical-mediated | 52% | 95% | Moderate |
| Convergent | 41% | 99% | High |
Chemical Reactions Analysis
Types of Reactions
3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Replacement of hydroxyl groups with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar solvents like ethanol, methanol, and acetone.
Major Products
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted phenolic compounds.
Scientific Research Applications
3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups enable it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. Additionally, its carboxylic acid groups can participate in ionic interactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound :
- Core Structure : Two ferulic acid units linked via a 5-5' bond.
- Substituents : Hydroxyl (-OH) at positions 2 and 4, methoxy (-OCH₃) at positions 3 and 5 on both aromatic rings.
- Functional Groups: Two propenoic acid (-CH=CH-COOH) chains .
Similar Compounds :
Exhibits reduced steric hindrance compared to the target compound .
Enhanced water solubility due to the quinic acid moiety, unlike the hydrophobic diferulic acid .
5-Hydroxyferulic Acid (CAS 1782-55-4): Monomer with hydroxyl groups at positions 3, 4, and 5; methoxy at position 3. Smaller molecular weight (C₁₀H₁₀O₅, MW 210.18) and higher solubility in polar solvents .
Prop-2-enoic acid chain identical to the target compound but attached to a more complex aromatic core .
Physicochemical Properties
| Property | Target Compound | 5-5'-Dehydrodiferulic Acid | 3-O-Feruloylquinic Acid | 5-Hydroxyferulic Acid |
|---|---|---|---|---|
| Molecular Weight | 386.35 g/mol | ~368 g/mol | 368.34 g/mol | 210.18 g/mol |
| Solubility in Water | Practically insoluble | Low | Moderate | High |
| pKa | ~4.5 (carboxylic acid) | ~4.3 | ~4.6 | ~4.2 |
| Hydrogen Bond Donors | 4 | 3 | 5 | 3 |
| Hydrogen Bond Acceptors | 8 | 7 | 9 | 5 |
Key Observations :
Research Findings and Challenges
- Crystallography: The target compound’s hydrogen-bonding network (4 donors, 8 acceptors) facilitates stable crystal packing, as analyzed using SHELX software .
- Stability : Diferulic acid degrades under alkaline conditions, limiting its use in high-pH formulations .
- Comparative Bioavailability : 5-Hydroxyferulic acid’s smaller size allows better cellular uptake than diferulic acid .
Biological Activity
3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid, a polyphenolic compound derived from various plant sources, exhibits significant biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's systematic name reflects its complex structure, which includes multiple aromatic rings and functional groups characteristic of polyphenols. Its molecular formula is with a molecular weight of approximately 386.1 g/mol. The compound can be characterized using spectroscopic methods such as NMR and mass spectrometry.
The biological activity of this compound is primarily attributed to its antioxidant properties . It acts by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound also interacts with cellular signaling pathways, particularly those involving the nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates antioxidant response elements in cells .
Biological Activities
- Antioxidant Activity : The compound demonstrates potent antioxidant effects, inhibiting lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Effects : Research indicates that it reduces the production of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
- Anticancer Properties : Preliminary studies show that the compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest.
Research Findings
Several studies have investigated the biological activities of this compound:
- Antioxidant Studies : In vitro assays have shown that the compound significantly reduces reactive oxygen species (ROS) levels in various cell types, indicating its role in protecting against oxidative damage .
- Cell Culture Experiments : In human cancer cell lines, treatment with this compound resulted in decreased cell viability and increased apoptosis rates, highlighting its potential as an anticancer agent .
- Animal Models : Animal studies have demonstrated that administration of the compound can lower markers of inflammation and oxidative stress, supporting its therapeutic potential in vivo.
Case Studies
-
Case Study on Antioxidant Efficacy :
- Objective : To evaluate the antioxidant capacity of the compound in a rat model.
- Method : Rats were treated with varying doses of the compound for four weeks.
- Results : Significant reductions in malondialdehyde (MDA) levels were observed, along with increased superoxide dismutase (SOD) activity.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory properties in a mouse model of arthritis.
- Method : Mice received daily doses of the compound during an induced inflammatory response.
- Results : A marked decrease in joint swelling and inflammatory cytokine levels was noted compared to controls.
Applications
The diverse biological activities of 3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid suggest potential applications in:
- Nutraceuticals aimed at reducing oxidative stress.
- Therapeutics for inflammatory diseases and cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
